molecular formula C5H7F3N2O B8349078 2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol

2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol

Cat. No. B8349078
M. Wt: 168.12 g/mol
InChI Key: LDAFTDZWNFRXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05403845

Procedure details

1,3-Diamino-2-hydroxypropane (10 g, 111 mmol) and ethyltrifluoroacetate (13.5 ml, 114 mmol) were dissolved in xylene (85 ml) and refluxed overnight in a Dean-Stark apparatus. The solvents were evaporated in vacuo to give a dark viscous oil 21 g identified by 300 MHz nmr as product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][NH2:5].C(O[C:10](=O)[C:11]([F:14])([F:13])[F:12])C>C1(C)C(C)=CC=CC=1>[F:12][C:11]([F:14])([F:13])[C:10]1[NH:1][CH2:2][CH:3]([OH:6])[CH2:4][N:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NCC(CN)O
Name
Quantity
13.5 mL
Type
reactant
Smiles
C(C)OC(C(F)(F)F)=O
Name
Quantity
85 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight in a Dean-Stark apparatus
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C=1NCC(CN1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 112.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.